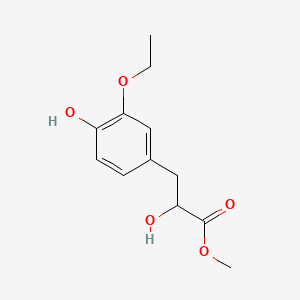
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes both ester and phenolic functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Various alkoxy derivatives depending on the substituent used.
科学的研究の応用
Chemistry
In organic synthesis, Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block.
Biology
This compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The phenolic and ester groups are known to interact with biological targets, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions, which are essential in the production of durable materials.
作用機序
The mechanism by which Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological pathways.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of an ethoxy group, altering its electronic properties.
Uniqueness
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both ethoxy and hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-3-17-11-7-8(4-5-9(11)13)6-10(14)12(15)16-2/h4-5,7,10,13-14H,3,6H2,1-2H3 |
InChIキー |
LFYCQNDCXQSUOA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
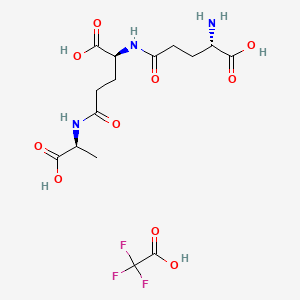
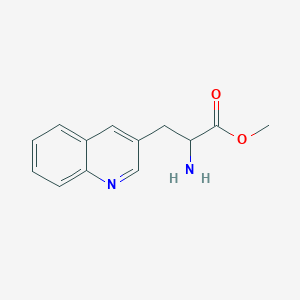
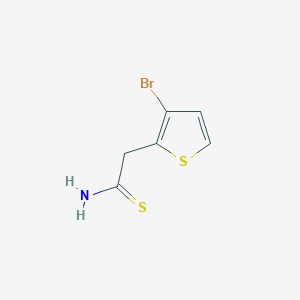
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)
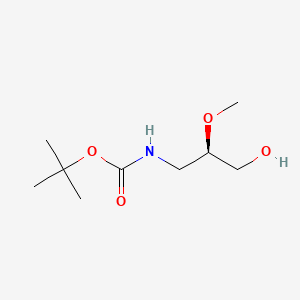
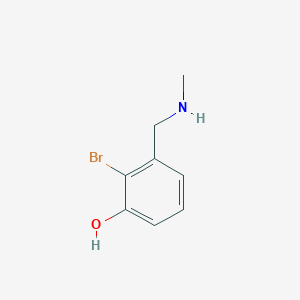
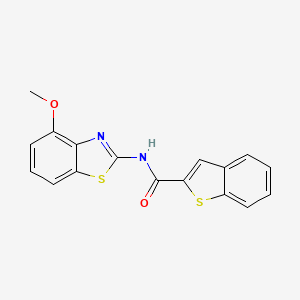
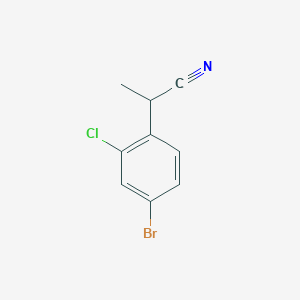
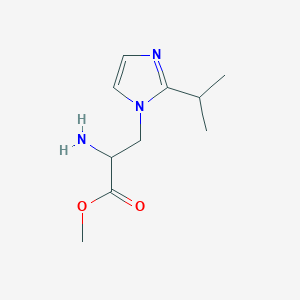
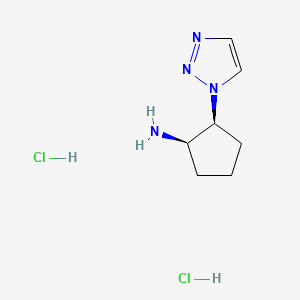
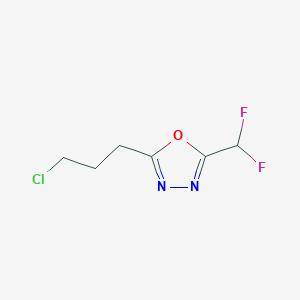
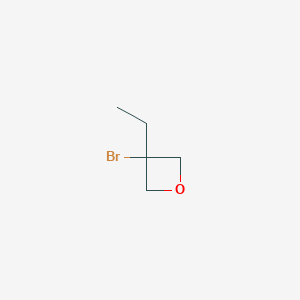
![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
